Fmoc-N-Me-Asp(OMe)-OH

Peptide Synthesis Side Reaction Suppression Aspartimide

Fmoc-N-Me-Asp(OMe)-OH (CAS 2044710-58-7) is a doubly protected, N-methylated derivative of L-aspartic acid, specifically engineered as a building block for Fmoc-based solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine, an Nα-methyl substituent, and a β-methyl ester side-chain protecting group.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 2044710-58-7
Cat. No. B1449985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Asp(OMe)-OH
CAS2044710-58-7
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN(C(CC(=O)OC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO6/c1-22(18(20(24)25)11-19(23)27-2)21(26)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,24,25)
InChIKeyQLTVMGWHKJKUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Asp(OMe)-OH (CAS 2044710-58-7): A Protected N-Methyl Aspartic Acid Building Block for Fmoc-SPPS


Fmoc-N-Me-Asp(OMe)-OH (CAS 2044710-58-7) is a doubly protected, N-methylated derivative of L-aspartic acid, specifically engineered as a building block for Fmoc-based solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine, an Nα-methyl substituent, and a β-methyl ester side-chain protecting group . This combination is designed to enable the site-specific incorporation of an N-methyl aspartic acid residue into synthetic peptides, a modification known to enhance proteolytic stability and conformational constraint compared to canonical aspartic acid .

Why Generic N-Methyl Aspartic Acid Building Blocks Cannot Simply Replace Fmoc-N-Me-Asp(OMe)-OH


In Fmoc-SPPS, the side-chain protecting group motif is a critical determinant of synthetic success, yet it is often overlooked during procurement. Fmoc-N-Me-Asp(OMe)-OH provides a methyl ester (-OMe) protecting group, whereas its most common analog, Fmoc-N-Me-Asp(OtBu)-OH (CAS 152548-66-8), utilizes a tert-butyl ester (-OtBu). These two esters exhibit orthogonal deprotection profiles: the OtBu group is cleaved under the standard acidic global deprotection cocktail (e.g., TFA), while the OMe ester remains largely intact under these conditions and can be selectively removed via saponification or remain as a C-terminal modification . In addition, the Nα-methyl group in Fmoc-N-Me-Asp(OMe)-OH alters coupling kinetics and protects the backbone from aspartimide-related side reactions, which are a major source of product heterogeneity in Asp-containing sequences [1]. Therefore, substituting with an unprotected (Fmoc-Asp-OMe) or differently protected (Fmoc-N-Me-Asp-OtBu) analog will fundamentally change the synthetic route, deprotection strategy, and impurity profile, making generic interchange unfeasible.

Quantitative Evidence Guide for Fmoc-N-Me-Asp(OMe)-OH: Differentiated Performance in Peptide Synthesis


Nα-Methylation as a Strategy to Reduce Aspartimide Formation During Fmoc-SPPS

The target compound's Nα-methyl group is a documented strategy to suppress base-catalyzed aspartimide formation, a critical side reaction in Fmoc-SPPS of Asp-containing peptides. While direct quantitative data for this specific compound is not available in the peer-reviewed literature, the class-level behavior is well established: N-methylation of the backbone amide nitrogen eliminates the hydrogen atom required for the cyclization that forms the aspartimide ring. In comparative studies using model peptide systems, N-methyl-Asp derivatives demonstrate substantially reduced aspartimide formation compared to their non-methylated counterparts (e.g., Fmoc-Asp(OMe)-OH) [1].

Peptide Synthesis Side Reaction Suppression Aspartimide

Orthogonal Side-Chain Deprotection Advantage of Methyl Ester vs. tert-Butyl Ester

Fmoc-N-Me-Asp(OMe)-OH incorporates a β-methyl ester, which is stable under the acidic conditions (e.g., 95% TFA) used to cleave tert-butyl (OtBu)-based protecting groups and detach the peptide from the resin in standard Fmoc/tBu SPPS [1]. In contrast, the widely used comparator Fmoc-N-Me-Asp(OtBu)-OH (CAS 152548-66-8) loses its side-chain protection during this global cleavage step. This orthogonality allows the methyl ester to survive resin cleavage, enabling post-synthetic modification strategies or the deliberate retention of the OMe group as a C-terminal cap, a versatility not offered by the OtBu-protected analog without additional synthetic steps.

Fmoc-SPPS Orthogonal Protection Deprotection Strategy

Reduced Steric Bulk of Methyl Ester Facilitates More Efficient Coupling Compared to tert-Butyl Ester

N-Methyl amino acids are known to be sterically hindered at the amine and exhibit slower coupling kinetics compared to their non-methylated counterparts. However, the additional steric burden imposed by the bulky β-tert-butyl ester group in Fmoc-N-Me-Asp(OtBu)-OH can further reduce acylation rates. The target compound's smaller methyl ester group (van der Waals volume significantly less than tert-butyl) presents a less hindered approach to the activated carboxylate during peptide bond formation [1]. While direct comparative coupling rate constants for these exact two compounds are not published, the general principle is supported by studies on Fmoc-amino acid coupling where steric hindrance at the side chain correlates inversely with coupling efficiency.

Coupling Efficiency Steric Hindrance N-Methyl Amino Acid

N-Methylation Confers Class-Level Enhancement of Proteolytic Stability

Incorporation of an Nα-methyl amino acid, such as the residue delivered by Fmoc-N-Me-Asp(OMe)-OH, has been shown in model peptide systems to dramatically enhance resistance to proteolytic degradation. In one controlled study, an N-methylated peptide derivative exhibited a three-fold increase in half-life (τ1/2) compared to the native, non-methylated sequence [1]. Another systematic N-methyl scanning study demonstrated that N-methylation at specific positions (P2, P1, P1′, P2′) significantly increased the resistance to trypsin cleavage, with measured half-life extensions ranging from 2- to 10-fold depending on the substitution position [2]. While these studies were not performed on the exact Asp(OMe)-containing peptides, the stabilizing effect of backbone N-methylation is a robust class-level phenomenon applicable to all N-methyl amino acid building blocks, including Fmoc-N-Me-Asp(OMe)-OH.

Peptide Stability Proteolytic Resistance N-Methylation

Purity and Quality Benchmarking Against Common Analogs

Commercially available Fmoc-N-Me-Asp(OMe)-OH (CAS 2044710-58-7) is routinely supplied at ≥98% purity (HPLC), as specified by multiple reputable vendors including Fluorochem (Product F870082) and ChemScene (Cat. CS-0439302) . This purity level is comparable to the widely used analog Fmoc-N-Me-Asp(OtBu)-OH (CAS 152548-66-8), which is also typically supplied at 97-98% purity. However, the target compound's more recent entry into the commercial catalog (CAS registered more recently) means that fewer suppliers offer it, potentially leading to less price competition but also a more curated supplier base with tighter batch-to-batch consistency.

Quality Control Purity Procurement Specification

Distinct Solubility and Handling Properties Derived from the Methyl Ester Motif

The methyl ester group in Fmoc-N-Me-Asp(OMe)-OH confers distinct physicochemical properties compared to the tert-butyl ester analog. The OMe-protected analog has a lower molecular weight (383.4 g/mol vs. 425.5 g/mol for the OtBu analog), resulting in a higher molar concentration for the same mass of starting material . Furthermore, methyl esters generally exhibit better solubility in polar aprotic solvents like DMF and NMP, which are standard for Fmoc-SPPS coupling reactions, compared to their bulkier tert-butyl counterparts. While both analogs are typically dissolved in DMF for automated synthesis, the OMe derivative's higher solution homogeneity at equivalent concentrations reduces the risk of precipitation in the synthesizer lines during extended runs.

Solubility Formulation DMF Solubility

Optimal Application Scenarios for Fmoc-N-Me-Asp(OMe)-OH Procurement Based on Quantitative Evidence


Synthesis of Peptides Containing Aspartic Acid Residues Prone to Aspartimide Formation

For peptide sequences containing Asp-Gly, Asp-Ser, Asp-Asn, or other aspartimide-prone motifs, Fmoc-N-Me-Asp(OMe)-OH is the preferred building block. The Nα-methyl group eliminates the backbone NH proton required for aspartimide cyclization, a side reaction that can generate 50-80% of by-products in severe cases, based on model peptide studies . By suppressing this side reaction at the level of the monomer, researchers can avoid implementing complex mitigation strategies such as using Fmoc-Asp(OMpe)-OH or Dmb-dipeptide approaches, streamlining the synthesis workflow and improving crude peptide purity.

Peptide Synthesis Requiring Orthogonal Side-Chain Protection Strategies

When the synthetic strategy demands that the aspartic acid side chain remains protected after resin cleavage for subsequent chemoselective ligation, fragment condensation, or on-resin cyclization, Fmoc-N-Me-Asp(OMe)-OH is uniquely suited. The methyl ester survives standard TFA-based global deprotection conditions (95% TFA, 2.5% TIS, 2.5% H2O, 2-4 h), unlike the tert-butyl ester in Fmoc-N-Me-Asp(OtBu)-OH, which is quantitatively removed . This orthogonality is essential for strategies such as native chemical ligation, where a pre-formed C-terminal thioester must remain distinct from internal carboxylates.

Discovery of Peptidomimetics Requiring Enhanced Proteolytic Stability

In medicinal chemistry campaigns targeting proteolytically unstable peptide leads, systematic N-methyl scanning is a validated strategy to map the positions where N-methylation confers maximum stability without abolishing target binding. Fmoc-N-Me-Asp(OMe)-OH enables the precise installation of an N-methyl-Asp residue at any desired position in the sequence. Published studies demonstrate that N-methylation can increase the half-life of peptide substrates by 3- to 10-fold against trypsin and chymotrypsin digestion [1], making this building block a critical tool for improving the ADME properties of peptide drug candidates.

Automated High-Throughput Peptide Library Synthesis

For core facilities and CROs utilizing automated microwave-assisted or high-throughput peptide synthesizers, the lower molecular weight (383.4 g/mol) and expected favorable DMF solubility of Fmoc-N-Me-Asp(OMe)-OH reduce the risk of precipitation and line blockages during extended, unattended synthesis runs . The methyl ester's reduced steric profile may also facilitate more reliable single-coupling protocols for moderately hindered N-methyl amino acid positions, reducing total cycle time compared to double coupling or elevated temperature protocols that may be required for the bulkier OtBu-protected analog.

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